2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde
Overview
Description
The compound seems to be a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted furans with amines . For example, an 81% yield of bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) in a catalyst-free method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .Chemical Reactions Analysis
In the presence of H2O and air, a catalyst-free method was developed to produce bis(furan-2-yl)methane derivatives (BFMs) from furfuryl alcohol derivatives (FAs) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, (5-methylfuran-2-yl)methanethiol has a molecular weight of 128.19 and is a liquid at room temperature .Scientific Research Applications
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Extractive Spectrophotometric Detection of Sn(II)
- Field : Analytical Chemistry .
- Application : This method is used for the determination of tin (II) traces .
- Method : The method involves the formation of a yellow-colored complex after the binding of a similar compound and tin (II) in 1:2 stoichiometry in a slightly acidic medium (HCl). The complex shows absorbance at 434 nm .
- Results : The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×10 4 L mol −1 cm −1, 0.490 mL g −1 cm −1 and 0.002040 μg cm −2 at 434 nm .
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Reductive Amination, Hydrogenation and Hydrodeoxygenation of 5-Hydroxymethylfurfural
- Field : Green and Sustainable Catalysis .
- Application : This process is used for the efficient and selective conversion of renewable feedstocks to essential chemicals and fuels .
- Method : The key to success for this HMF valorization is the use of reusable silica supported cobalt-based nanoparticles, which have been prepared by the immobilization and pyrolysis of Co-terephthalic acid-piperazine MOF template on silica .
- Results : The process results in the production of furan based primary, secondary and tertiary amines including N-methylamines as well as 2,5-bis (hydroxymethyl)furan, (5-methylfuran-2-yl)methanol and selected N-, O-, and S-containing heterocycles .
Safety And Hazards
properties
IUPAC Name |
2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-2-3-8(12-6)9-10-4-7(5-11)13-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZJWCEJJECPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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